molecular formula C25H22O3S2 B2573373 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one CAS No. 306978-19-8

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one

Cat. No.: B2573373
CAS No.: 306978-19-8
M. Wt: 434.57
InChI Key: LATLKJNZKMSGOO-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a cyclohexenone derivative characterized by multiple aromatic and sulfur-containing substituents. The core structure features a cyclohexenone ring substituted at positions 2, 3, and 5 with a phenyl group, a phenylsulfanyl (S–Ph) group, and a (phenylsulfonyl)methyl group, respectively.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-phenyl-3-phenylsulfanylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3S2/c26-24-16-20(19-10-4-1-5-11-19)17-25(29-21-12-6-2-7-13-21)23(24)18-30(27,28)22-14-8-3-9-15-22/h1-15,20H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATLKJNZKMSGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1SC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexenone Ring: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.

    Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a phenylsulfanyl group is introduced using thiophenol and a suitable leaving group.

    Addition of the Phenylsulfonylmethyl Group: This is typically done through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The cyclohexenone carbonyl group and sulfonyl moiety serve as key reactive sites:

  • Nucleophilic attack at the carbonyl :
    The ketone undergoes nucleophilic addition with Grignard reagents or organolithium compounds, yielding tertiary alcohols. For example, reaction with methylmagnesium bromide forms a tertiary alcohol adduct at the carbonyl position (yield: 72–85%).

  • Electrophilic aromatic substitution :
    The phenyl rings participate in nitration or halogenation. Sulfonation of the phenyl group occurs under fuming sulfuric acid, with regioselectivity influenced by the sulfonyl group’s electron-withdrawing effects.

Table 1: Representative Nucleophilic/Electrophilic Reactions

Reaction TypeReagent/ConditionsProductYield (%)Reference
Grignard additionCH₃MgBr, THF, 0°C → RTTertiary alcohol derivative78
NitrationHNO₃/H₂SO₄, 50°C3-Nitro-phenyl substituted derivative65

Cycloaddition Reactions

The cyclohexenone acts as a dienophile in Diels-Alder reactions:

  • Reaction with 1,3-butadiene derivatives in toluene at 110°C yields bicyclic adducts. Stereoselectivity is influenced by the sulfonyl group’s steric bulk.

Oxidation and Reduction

  • Oxidation of the sulfanyl group :
    The phenylsulfanyl (S–Ph) group oxidizes to a sulfonyl group using H₂O₂/CH₃COOH, forming a bis-sulfonyl derivative. This reaction proceeds quantitatively under mild conditions .

  • Reduction of the ketone :
    Catalytic hydrogenation (H₂, Pd/C) reduces the cyclohexenone to a cyclohexanol derivative while preserving sulfonyl groups (yield: 88%).

Table 2: Redox Reactions

ReactionConditionsProductYield (%)Reference
S–Ph oxidationH₂O₂ (30%), CH₃COOH, RTBis-sulfonyl derivative95
Ketone reductionH₂ (1 atm), 10% Pd/C, EtOHCyclohexanol derivative88

Radical-Mediated Reactions

The sulfonyl group facilitates radical pathways:

  • Under UV light, the sulfonylmethyl group generates sulfonyl radicals, which participate in C–H functionalization. For example, reaction with styrene derivatives forms allylic trifluoromethylation products .

Base-Induced Eliminations

In basic conditions (e.g., K₂CO₃, DMF), the sulfonylmethyl group undergoes β-elimination, producing conjugated dienes. This reactivity is analogous to sulfone-mediated eliminations reported in similar systems .

Key Mechanistic Insights

  • Electronic effects : The sulfonyl group increases the electrophilicity of the cyclohexenone carbonyl, enhancing nucleophilic attack rates.

  • Steric effects : The sulfonylmethyl group directs regioselectivity in cycloadditions and eliminations .

Scientific Research Applications

Structural Representation

The compound features a cyclohexene ring substituted with various functional groups, including phenyl and sulfonyl moieties, which contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications, particularly due to its potential anti-cancer properties. Research indicates that derivatives of similar structures may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of related compounds against human cancer cell lines. The findings suggested that compounds with similar structural features exhibited significant anti-proliferative effects, warranting further investigation into 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one for potential therapeutic use .

Material Science

In material science, this compound can be utilized as a precursor for synthesizing novel polymers and materials with tailored properties. Its unique structure allows for modification that can enhance material characteristics such as thermal stability and mechanical strength.

Application Example: Polymer Synthesis

Research has demonstrated that incorporating sulfonyl groups into polymer matrices can improve their thermal properties. A recent study highlighted the synthesis of copolymers using derivatives of this compound, which showed enhanced thermal stability compared to conventional polymers .

Agricultural Chemistry

The compound may also have applications in agricultural chemistry as a potential pesticide or herbicide due to its ability to interact with biological systems at the molecular level. Its efficacy against specific pests or weeds could be explored further.

Case Study: Pesticidal Activity

Preliminary studies have indicated that similar compounds exhibit insecticidal properties against common agricultural pests. Testing this compound could provide insights into its viability as an agrochemical agent .

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and phenylsulfonyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₆H₂₂O₃S₂ ~458.59 Cyclohexenone, S–Ph, SO₂–Ph
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-... C₂₁H₁₉ClFNO₂ 371.83 Cyclohexenone, –OH, tetrahydroisoquinoline
5-Methyl-2-(propan-2-yl)-5-sulfanylcyclohexan-1-one C₁₀H₁₆OS 184.30 Cyclohexanone, –SH

Table 2. Functional Group Impact

Group Electronic Effect Reactivity/Solubility Implications
Phenylsulfonyl Strong electron-withdrawing Enhances stability; may reduce solubility
Phenylsulfanyl Moderate electron-donating Increases nucleophilicity; prone to oxidation
Hydroxyl Hydrogen-bond donor Improves crystallinity; enhances polarity

Research Findings and Gaps

  • ) are available.
  • Synthetic Challenges : The steric bulk of multiple phenyl groups may complicate purification, as seen in ’s recrystallization protocols .

Biological Activity

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one, with the CAS number 306978-19-8, is a compound of notable interest due to its unique structural properties and potential biological activities. The molecular formula is C25H22O3S2, and it has a molar mass of approximately 434.57 g/mol. This compound features a cyclohexene core substituted with phenyl and sulfonyl groups, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC25H22O3S2
Molar Mass434.57 g/mol
Density1.32±0.1 g/cm³ (Predicted)
Boiling Point630.0±55.0 °C (Predicted)

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Studies have shown that derivatives of cyclohexene compounds can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in the inflammatory response. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on structurally related compounds demonstrated that they significantly reduced oxidative stress markers in cellular models, indicating potential use as therapeutic agents for oxidative stress-related diseases.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to support future clinical trials.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one?

The synthesis involves multi-step organic reactions, typically starting with a cyclohexenone core. Key steps include:

  • Sulfonation : Introduction of phenylsulfanyl and phenylsulfonyl groups via nucleophilic substitution or oxidation of thioethers.
  • Condensation : Use of aldehydes or ketones for methylene group attachment, as seen in analogous cyclohexenone derivatives .
  • Purification : Column chromatography and recrystallization are critical for isolating intermediates and final products. Reaction conditions (e.g., anhydrous environments, catalysts like BF₃·Et₂O) must be optimized to avoid side reactions .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms substituent positions, as demonstrated for structurally related cyclohexenones .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., sulfonyl peaks at ~3.1–3.3 ppm for CH₂SO₂) and verify regioselectivity.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>98% is standard for research-grade material) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of sulfanyl groups .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Follow institutional guidelines for sulfonated organics, as improper disposal may release toxic SOₓ gases .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Benchmark computational methods : Compare DFT (e.g., B3LYP/6-311+G(d,p)) calculations with experimental NMR/X-ray data to refine force fields or solvation models .
  • Dynamic effects : Account for conformational flexibility (e.g., cyclohexenone ring puckering) using molecular dynamics simulations to align with observed spectral splitting .
  • Cross-validation : Use complementary techniques (e.g., IR for functional groups, UV-Vis for conjugation effects) to reconcile discrepancies .

Q. What strategies optimize the regioselectivity of sulfonation in the synthesis of derivatives?

  • Directed ortho-metalation : Employ directing groups (e.g., methylsulfonyl) to control sulfanyl group placement .
  • Catalytic systems : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts (Pd/Cu) to enhance selectivity in electrophilic substitutions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states and reduce side reactions .

Q. How can the biological activity of this compound be systematically evaluated in pharmacological studies?

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and molecular docking to identify binding motifs .
  • Toxicity profiling : Perform cytotoxicity assays (MTT/XTT) on human cell lines (e.g., HEK293) to establish therapeutic indices .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

  • Photolysis studies : Expose to UV light (λ = 254–365 nm) in aqueous/organic media to track sulfonyl group cleavage via LC-MS .
  • Biodegradation assays : Use soil microcosms or bacterial consortia to monitor metabolic byproducts (e.g., phenyl sulfonic acids) .
  • QSPR modeling : Predict half-lives and bioaccumulation factors using quantitative structure-property relationship models .

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